REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:18])[C:5](=O)[CH2:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][N:10]=[C:9]([Br:16])[CH:8]=1)[CH3:2].[Cl-].[NH4+]>C1COCC1.C(O)C.[Fe]>[CH2:1]([O:3][C:4]([C:5]1[NH:13][C:12]2=[CH:11][N:10]=[C:9]([Br:16])[CH:8]=[C:7]2[CH:6]=1)=[O:18])[CH3:2] |f:1.2|
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Name
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3-(2-bromo-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester
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Quantity
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3.38 g
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Type
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reactant
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Smiles
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C(C)OC(C(CC1=CC(=NC=C1[N+](=O)[O-])Br)=O)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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3.57 g
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Type
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catalyst
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Smiles
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[Fe]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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WASH
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Details
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washed several times with ethyl acetate
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the remainder partitioned between saturated sodium hydrogen carbonate solution (100 mL) and ethyl acetate (3×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
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product
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Smiles
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C(C)OC(=O)C1=CC=2C(=CN=C(C2)Br)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |